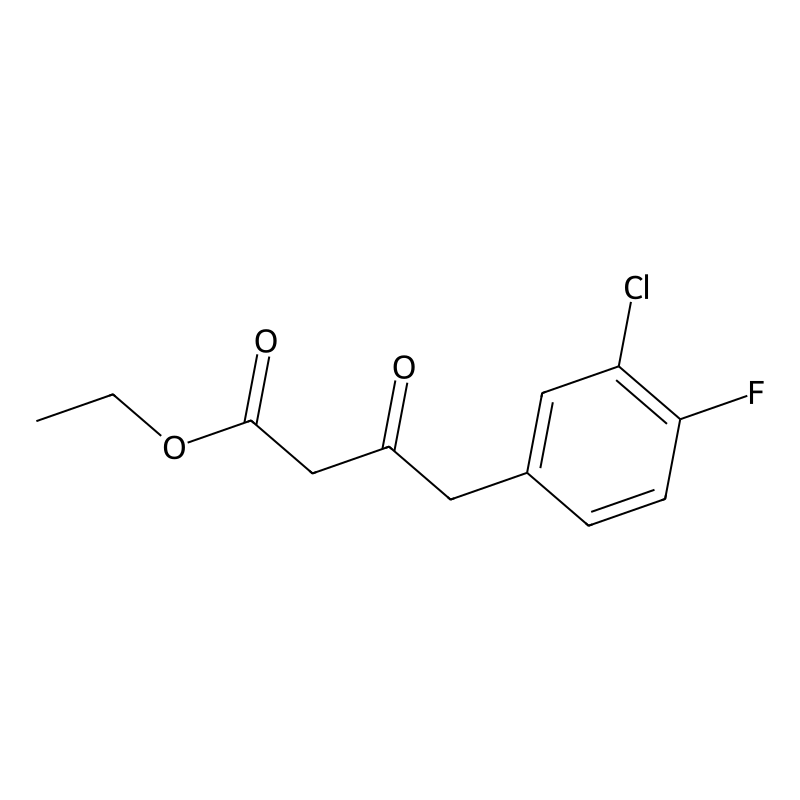

Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate, commonly referred to as EFBO, is a chemical compound with the molecular formula and a molecular weight of 258.67 g/mol. This compound is characterized as an ester derived from 4-(3-chloro-4-fluorophenyl)-3-hydroxybutanoic acid. EFBO appears as a white to light yellow powder and is soluble in various organic solvents such as ethanol, acetone, and chloroform, but has very low solubility in water. Its melting point ranges from 76 to 77 °C, while the boiling point is approximately 418.2 °C at 760 mmHg.

The biological properties of EFBO are of significant interest in the field of medicinal chemistry. It has been studied for its potential use in drug synthesis and agricultural chemistry. While specific biological activities are not extensively documented in the available literature, its structural characteristics suggest potential interactions with biological targets, particularly in enzyme-catalyzed reactions .

The synthesis of ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate can be achieved through several methods:

- Condensation Reaction: The primary method involves the condensation of ethyl acetoacetate with 3-chloro-4-fluorobenzaldehyde using a base catalyst.

- Biocatalytic Reduction: Enzymatic methods utilizing microorganisms such as Kluyveromyces marxianus have shown promise for the enantioselective reduction of similar compounds, indicating potential pathways for synthesizing EFBO derivatives .

EFBO finds applications across multiple domains:

- Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Agricultural Chemistry: The compound may be explored for use in agrochemicals due to its structural properties.

- Material Science: Its unique properties may allow for applications in developing new materials or coatings .

Research into the interaction studies involving EFBO is limited but suggests that it may interact with various enzymes and biological systems due to its functional groups. For instance, studies have indicated that similar compounds can undergo enzymatic reductions that may yield biologically active metabolites . Further investigation into EFBO's interactions could elucidate its potential therapeutic roles.

Several compounds share structural similarities with ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-(4-chlorophenyl)-3-oxobutanoate | Similar structure with different halogen substitution | |

| Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate | Contains difluorinated substituents | |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Trifluorinated version with altered reactivity profiles |

Uniqueness of EFBO

Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate is distinguished by its specific halogen substitutions (chlorine and fluorine) on the aromatic ring, which can influence its reactivity and biological activity compared to other similar compounds. This unique substitution pattern may enhance its utility in targeted drug synthesis and development.